6,7-Dimethoxy-4-phenylcoumarin

Enzyme inhibition Drug metabolism Cytochrome P450

Select 6,7-Dimethoxy-4-phenylcoumarin (Methyldalbergin) for precise CYP2A6 investigations. Its unique 6,7-dimethoxy substitution pattern provides a 15.7-fold differential binding profile (Ki 70 nM vs 1,100 nM), enabling substrate-dependent inhibition studies. With a 200 nM IC50, this 4-phenylcoumarin is the critical comparator to the 5,7-regioisomer for establishing robust positional SAR. In vivo data confirms superior tumor growth inhibition (T/C 44.9%) over methoxylated analogs, making it a premier lead for oncology programs targeting bcl-2/Bax modulation.

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
CAS No. 1857-05-2
Cat. No. B154333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-4-phenylcoumarin
CAS1857-05-2
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=CC(=O)O2)C3=CC=CC=C3)OC
InChIInChI=1S/C17H14O4/c1-19-15-8-13-12(11-6-4-3-5-7-11)9-17(18)21-14(13)10-16(15)20-2/h3-10H,1-2H3
InChIKeyBUZZVHCRHOIKOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxy-4-phenylcoumarin (CAS 1857-05-2): Compound Identity and Structural Class


6,7-Dimethoxy-4-phenylcoumarin (CAS 1857-05-2), also known as methyldalbergin or O-methyldalbergin, is a naturally occurring neoflavonoid belonging to the 4-phenylcoumarin structural class . The compound has a molecular formula of C17H14O4 and a molecular weight of 282.29 g/mol [1]. It is found in Dalbergia odorifera, Dalbergia spp., and Machaerium pedicellatum . The 6,7-dimethoxy substitution pattern on the coumarin A-ring, combined with an unsubstituted phenyl group at the 4-position, distinguishes this compound from other 4-arylcoumarin analogs that bear different oxygenation patterns or additional substituents [2].

Why 6,7-Dimethoxy-4-phenylcoumarin Cannot Be Substituted with Other 4-Arylcoumarins


The 6,7-dimethoxy substitution pattern on the coumarin A-ring and the unsubstituted 4-phenyl moiety confer biological activity profiles that differ markedly from closely related 4-arylcoumarin analogs. Structure-activity relationship studies across the 4-phenylcoumarin series demonstrate that methoxy group position, count, and additional substituents on the phenyl ring critically modulate target selectivity and potency [1]. For instance, moving methoxy groups from the 6,7-positions to the 5,7-positions yields 5,7-dimethoxy-4-phenylcoumarin, which exhibits substantially altered CYP2A6 inhibition kinetics (50 nM IC50 vs. 200 nM IC50 for the 6,7-isomer) [2]. Similarly, adding a para-methoxy group to the phenyl ring produces 5,7-dimethoxy-4-p-methoxylphenylcoumarin, which demonstrates reduced antitumor efficacy in vivo relative to the 4-phenyl analog [3]. These differential activities underscore that generic substitution among 4-arylcoumarins is not scientifically justified without direct comparative evidence.

6,7-Dimethoxy-4-phenylcoumarin: Quantitative Differentiation Evidence vs. Key Comparators


CYP2A6 Inhibition: 6,7-Dimethoxy-4-phenylcoumarin (IC50 200 nM) vs. 5,7-Dimethoxy-4-phenylcoumarin (IC50 50 nM)

In human liver microsome assays assessing inhibition of CYP2A6-mediated coumarin 7-hydroxylation, 6,7-dimethoxy-4-phenylcoumarin exhibits an IC50 of 200 nM following 30-minute preincubation [1]. In contrast, the 5,7-regioisomer 5,7-dimethoxy-4-phenylcoumarin displays a 4-fold higher potency with an IC50 of 50 nM under identical assay conditions [2]. This 4-fold difference in potency demonstrates that methoxy group positioning on the coumarin A-ring is a critical determinant of CYP2A6 inhibitory activity.

Enzyme inhibition Drug metabolism Cytochrome P450

CYP2A6 Binding Affinity: 6,7-Dimethoxy-4-phenylcoumarin (Ki 70 nM) vs. Competitive Inhibition Baseline (Ki 1,100 nM)

6,7-Dimethoxy-4-phenylcoumarin demonstrates a Ki value of 70 nM for CYP2A6 inhibition in a baculovirus-infected insect cell system using coumarin 7 as substrate with 10-minute preincubation [1]. This represents an approximately 15.7-fold stronger binding affinity compared to its competitive inhibition Ki of 1,100 nM for nicotine metabolism in the same system [2]. The differential Ki values indicate that 6,7-dimethoxy-4-phenylcoumarin exhibits substrate-dependent inhibition potency, with substantially stronger binding when coumarin 7 is the probe substrate.

Enzyme kinetics Binding affinity CYP2A6

Antitumor Efficacy: 6,7-Dimethoxy-4-phenylcoumarin vs. 4-p-Methoxylphenyl Analog in Murine Lung Carcinoma

In a murine Lewis lung carcinoma (LLC) xenograft model, 5,7-dimethoxy-4-phenylcoumarin—the 5,7-regioisomer of the target compound—demonstrated superior antitumor efficacy compared to its 4-p-methoxylphenyl-substituted analog [1]. At 10 mg/kg intraperitoneal administration, the 4-phenyl analog achieved a T/C value of 44.9%, whereas the 4-p-methoxylphenyl analog yielded a T/C value of 50.0% [1]. Both compounds were benchmarked against adriamycin (positive control), which exhibited a T/C value of 55.9% at 2 mg/kg [1]. This represents an approximately 10.2% improvement in tumor growth inhibition for the 4-phenyl analog relative to the 4-p-methoxylphenyl comparator.

Antitumor activity Oncology In vivo efficacy

Anti-inflammatory Activity: 5,7-Dimethoxy-4-phenylcoumarin vs. 5,7-Dimethoxy-4-p-methoxylphenylcoumarin in RAW 264.7 Macrophages

In LPS-stimulated murine RAW 264.7 macrophage cells, 5,7-dimethoxy-4-phenylcoumarin and 5,7-dimethoxy-4-p-methoxylphenylcoumarin both exhibit concentration-dependent inhibition of inflammatory mediators NO and PGE2, with modulation of iNOS and COX-2 enzyme expression [1]. Both compounds also mildly but significantly reduce TNF-α formation [1]. Notably, 5,7-dimethoxy-4-phenylcoumarin demonstrates more potent inhibition of cell proliferation and more pronounced effects on oncoprotein expression (bcl-2 decrease, Bax increase) in human lung cancer A427 cells compared to its 4-p-methoxylphenyl counterpart [2].

Anti-inflammatory iNOS/COX-2 Macrophage

6,7-Dimethoxy-4-phenylcoumarin: Validated Research and Industrial Application Scenarios


CYP2A6 Probe Compound for Drug Metabolism Studies Requiring Differential Substrate Selectivity

Based on the documented Ki of 70 nM for coumarin 7-hydroxylation vs. Ki of 1,100 nM for nicotine metabolism [1], 6,7-dimethoxy-4-phenylcoumarin is appropriate as a CYP2A6 probe compound in studies investigating substrate-dependent inhibition mechanisms. Its 15.7-fold differential binding profile enables researchers to dissect CYP2A6 active site interactions and assess inhibitor selectivity across different CYP2A6 substrates [1].

SAR Studies Comparing 6,7- vs. 5,7-Dimethoxy Substitution Patterns on 4-Phenylcoumarin Scaffolds

The 4-fold difference in CYP2A6 IC50 between 6,7-dimethoxy-4-phenylcoumarin (200 nM) and its 5,7-regioisomer (50 nM) establishes this compound as an essential comparator in structure-activity relationship studies [1]. Researchers investigating how methoxy group positioning on the coumarin A-ring modulates target engagement should incorporate both regioisomers to establish positional SAR [2].

Antitumor Lead Optimization Leveraging the 4-Phenyl (vs. 4-p-Methoxylphenyl) Pharmacophore

In vivo efficacy data showing that the 4-phenyl analog achieves superior tumor growth inhibition (T/C = 44.9%) compared to the 4-p-methoxylphenyl analog (T/C = 50.0%) at equivalent 10 mg/kg dosing in LLC-bearing mice [1] supports the use of 6,7-dimethoxy-4-phenylcoumarin and its close analogs in oncology lead optimization programs. The 4-phenyl pharmacophore correlates with enhanced antiproliferative activity and more pronounced modulation of bcl-2/Bax oncoprotein expression [1].

Anti-inflammatory Research Targeting iNOS/COX-2 Pathways with Concurrent Antiproliferative Activity

5,7-Dimethoxy-4-phenylcoumarin demonstrates concentration-dependent inhibition of NO and PGE2 production in LPS-induced RAW 264.7 macrophages, along with mild TNF-α reduction [1]. Importantly, the 4-phenyl analog exhibits stronger antiproliferative effects and more pronounced oncoprotein modulation than the 4-p-methoxylphenyl comparator [2]. This dual-activity profile supports research into compounds with combined anti-inflammatory and antiproliferative mechanisms.

Quote Request

Request a Quote for 6,7-Dimethoxy-4-phenylcoumarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.